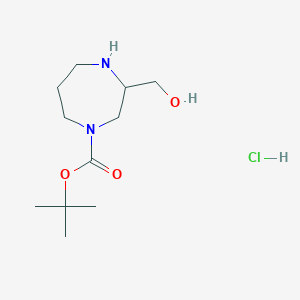

N-Boc-3-(hydroxymethyl)-1,4-diazepane-HCl

Overview

Description

“N-Boc-3-(hydroxymethyl)-1,4-diazepane-HCl” is a chemical compound. It is also known as “tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate”. It has a molecular formula of C11H21NO3 and a molecular weight of 215.29 .

Synthesis Analysis

The synthesis of this compound can be achieved from 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid by reductive amination with phenylalanine dehydrogenase .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCCC(C1)CO . The InChI key for this compound is OJCLHERKFHHUTB-SECBINFHSA-N . Chemical Reactions Analysis

This compound can undergo N-Boc deprotection, which is a common reaction in pharmaceutical research and development. This reaction can be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation and enhancing efficiency and productivity .Physical and Chemical Properties Analysis

This compound has a melting point of 77-81 °C and a boiling point of 308.0±15.0 °C . It has a density of 1.059±0.06 g/cm3 . It is soluble in methanol and dimethylformamide (DMF) .Scientific Research Applications

1,4-Diazepines: Synthesis, Reactions, and Biological Significance

1,4-Diazepines, which share a part of the structural motif with the compound , are known for their wide range of biological activities. Research has actively explored their synthesis, reactions, and biological evaluation due to their medicinal importance. These compounds have shown significant roles as antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer agents. The synthesis and functionalization of 1,4-diazepine derivatives have been a focus, highlighting their potential utility in pharmaceutical industries (Rashid et al., 2019).

Benzodiazepines and Their Clinical Applications

Benzodiazepines, closely related to 1,4-diazepines in structural terms, are widely used for their sedative, antianxiety, and hypnotic properties. These compounds have a 3-hydroxy configuration, resulting in pharmacokinetic properties similar to oxazepam and temazepam. They are transformed into active metabolic products and have a relatively short half-life. Lorazepam, a 3-hydroxy-1,4-benzodiazepine derivative, is utilized clinically as a sedative or sleep-inducing agent and as an antianxiety agent for both ambulatory and hospitalized individuals. Its therapeutic uses extend to premedication prior to surgical procedures due to its effective sedation, muscle relaxation, and anterograde amnesia properties (Ameer & Greenblatt, 1981).

Mechanism of Action

Target of Action

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .

Mode of Action

The tert-butyl group, which is part of this compound, is known for its unique reactivity pattern in chemical transformations .

Biochemical Pathways

The tert-butyl group, a component of this compound, is known to be involved in various biosynthetic and biodegradation pathways .

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-4-5-12-9(7-13)8-14;/h9,12,14H,4-8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVILVCPBSDVWMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNC(C1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

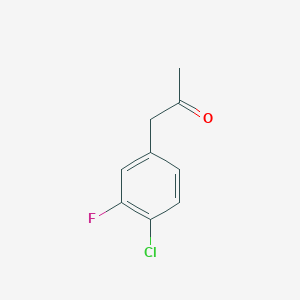

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[3-(2-Aminoethyl)phenyl]phenyl}methanol](/img/structure/B3114977.png)

![[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B3114998.png)

![Methyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3115039.png)